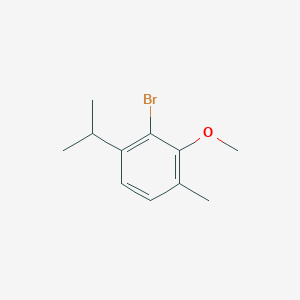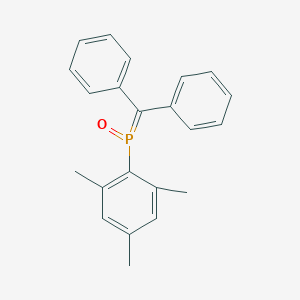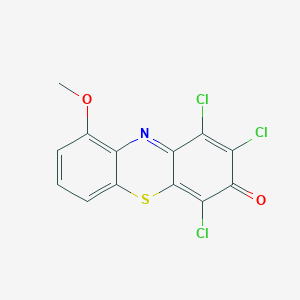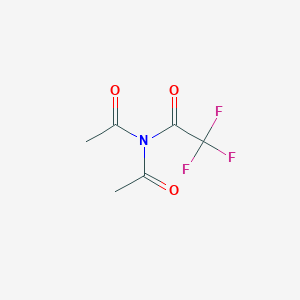![molecular formula C13H19NO2 B14378660 N-[2-(4-Butoxyphenyl)ethyl]formamide CAS No. 89790-13-6](/img/structure/B14378660.png)
N-[2-(4-Butoxyphenyl)ethyl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-Butoxyphenyl)ethyl]formamide is an organic compound with the molecular formula C13H19NO2 It is a formamide derivative characterized by the presence of a butoxy group attached to a phenyl ring, which is further connected to an ethyl chain and a formamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Butoxyphenyl)ethyl]formamide typically involves the reaction of 4-butoxybenzaldehyde with ethylamine, followed by formylation. The general synthetic route can be summarized as follows:
Condensation Reaction: 4-butoxybenzaldehyde reacts with ethylamine in the presence of a suitable catalyst to form N-[2-(4-butoxyphenyl)ethyl]amine.
Formylation: The resulting amine is then treated with formic acid or formic anhydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-Butoxyphenyl)ethyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The butoxy group or the phenyl ring can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-[2-(4-Butoxyphenyl)ethyl]formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic properties.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism by which N-[2-(4-Butoxyphenyl)ethyl]formamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would vary based on the context of its use and the specific biological targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,4-Dimethylphenyl)formamide
- N-(2,4-Dimethoxyphenyl)formamide
- N-(2,4-Dichlorophenyl)formamide
Uniqueness
N-[2-(4-Butoxyphenyl)ethyl]formamide is unique due to the presence of the butoxy group, which can influence its chemical reactivity and physical properties. This structural feature may confer specific advantages in certain applications, such as increased solubility in organic solvents or enhanced biological activity.
Propiedades
Número CAS |
89790-13-6 |
|---|---|
Fórmula molecular |
C13H19NO2 |
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
N-[2-(4-butoxyphenyl)ethyl]formamide |
InChI |
InChI=1S/C13H19NO2/c1-2-3-10-16-13-6-4-12(5-7-13)8-9-14-11-15/h4-7,11H,2-3,8-10H2,1H3,(H,14,15) |
Clave InChI |
RXIJOEWSBXIZIM-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)CCNC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


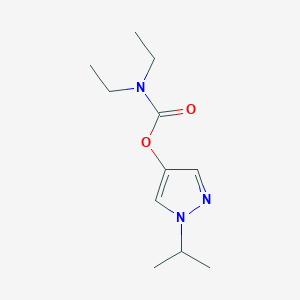
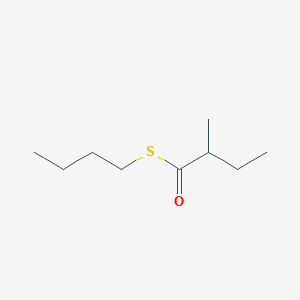
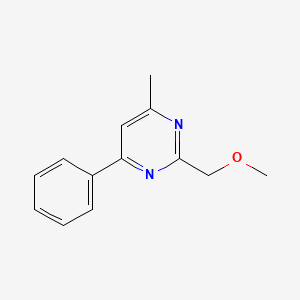
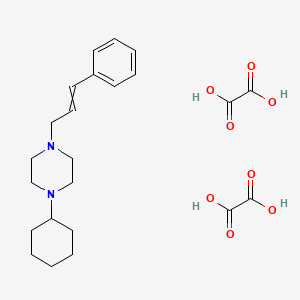
![Methyl 6-[(pyridin-3-yl)amino]hexanoate](/img/structure/B14378616.png)
![3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane](/img/structure/B14378617.png)
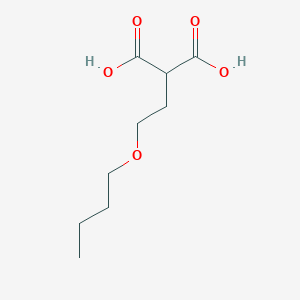
![Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate](/img/structure/B14378622.png)

